molecular formula C7H15NO2 B8697583 tert-butyl-N-methylglycine

tert-butyl-N-methylglycine

Cat. No.: B8697583
M. Wt: 145.20 g/mol
InChI Key: JCDPJKRSPNGOTB-UHFFFAOYSA-N
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Description

Significance of N-Methylglycine (Sarcosine) and its Alkylated Analogs in Contemporary Chemical Synthesis

N-methylglycine, commonly known as sarcosine (B1681465), is a naturally occurring amino acid derivative that serves as a key intermediate in the metabolism of choline (B1196258) and glycine (B1666218). wikipedia.orgnih.gov It is the N-methyl derivative of glycine and is found in various biological materials. wikipedia.orgnih.gov In the realm of chemical synthesis, sarcosine and its alkylated analogs are significant building blocks, particularly in the development of peptidomimetics known as peptoids.

Peptoids, or N-substituted glycine oligomers, are a class of synthetic polymers that mimic the structure of peptides. nih.govresearchgate.net A major advantage of peptoids is their resistance to proteolytic degradation, a common issue with natural peptides used as therapeutics. nih.govresearchgate.net The synthesis of these oligomers is efficient and allows for a high degree of chemical diversity by varying the substituent on the nitrogen atom. nih.govresearchgate.net The N-methylation of amino acids, a key feature of sarcosine, has been shown to increase the lipophilicity of peptides, thereby improving their solubility in non-aqueous solvents and enhancing their membrane permeability and bioavailability. monash.edu

Beyond peptoids, N-substituted glycines are explored for their unique biological activities. Sarcosine itself is a co-agonist at the glycine binding site of the NMDA receptor and an inhibitor of the glycine transporter 1 (GlyT1). ebi.ac.ukambeed.com The synthesis of various N-alkylated glycines, such as N-ethyl glycine and N-butyl glycine, has been well-documented, providing a toolbox for chemists to create novel structures with specific properties. acs.org These alkylated analogs are crucial in studying structure-activity relationships, where systematic changes in the alkyl chain length and branching can lead to optimized biological function. nih.govacs.org

Table 1: Properties of Sarcosine (N-Methylglycine)

Property Value Reference
Chemical Formula C₃H₇NO₂ wikipedia.org
Molar Mass 89.094 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
Melting Point 208 to 212 °C wikipedia.org
Synonyms N-methylglycine, monomethylglycine wikipedia.orgnih.gov

Academic Context of tert-Butyl Protection and its Role in Amino Acid Chemistry and Esterification

In the synthesis of peptides and other complex molecules involving amino acids, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups." The tert-butyl (tBu) group is a widely used protecting group in organic synthesis, particularly in amino acid and peptide chemistry, due to its unique stability and cleavage characteristics. thieme-connect.com

The tert-butyl group is valued for its stability against a variety of nucleophiles and reducing agents. thieme-connect.com It is commonly employed to protect the carboxylic acid functionality of amino acids by forming a tert-butyl ester. thieme-connect.com This esterification is advantageous because the tBu group can be easily removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), which often leaves other protecting groups intact. researchgate.netontosight.aiiris-biotech.de This "orthogonal" protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS), where the most common combination of protecting groups is the Fmoc/tBu pair. iris-biotech.de In this scheme, the N-terminal amino group is protected by the base-labile Fmoc group, while acid-labile tBu groups protect reactive side chains, such as the hydroxyl groups of serine and threonine or the carboxyl groups of aspartic and glutamic acid. ontosight.aiiris-biotech.de

The preparation of tert-butyl esters of amino acids can be achieved through several methods, including the acid-catalyzed reaction of the amino acid with isobutylene (B52900) or tert-butanol (B103910). researchgate.netgoogle.com For example, a convenient method involves using protected amino acids and tert-butanol with anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate. rjsvd.com Another approach involves the direct treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. thieme-connect.comorganic-chemistry.org The tert-butyloxycarbonyl (BOC) group, which is structurally related, is another crucial acid-labile protecting group used specifically for the amine function of amino acids. wikipedia.org The strategic use of tert-butyl-based protection allows for the selective and high-yield synthesis of complex peptides and derivatives like tert-butyl-N-methylglycine. researchgate.net

Table 2: Common Protecting Groups in Amino Acid Chemistry

Protecting Group Abbreviation Functional Group Protected Cleavage Conditions Reference
tert-Butyl tBu Carboxyl (-COOH), Hydroxyl (-OH) Acidic (e.g., TFA) ontosight.aiiris-biotech.de
9-Fluorenylmethoxycarbonyl Fmoc Amino (-NH₂) Basic (e.g., Piperidine) iris-biotech.de
tert-Butyloxycarbonyl Boc Amino (-NH₂) Acidic (e.g., TFA, HCl) wikipedia.org
N-tert-Butylsulfonyl Bus Amino (-NH₂) Avoid low pH thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]acetic acid

InChI

InChI=1S/C7H15NO2/c1-7(2,3)8(4)5-6(9)10/h5H2,1-4H3,(H,9,10)

InChI Key

JCDPJKRSPNGOTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)CC(=O)O

Origin of Product

United States

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanisms of N-Alkylation and Esterification Reactions

The N-alkylation of amino acids is a fundamental transformation in peptide and peptidomimetic chemistry. For N-methylglycine, this process introduces a methyl group onto the nitrogen atom, influencing the compound's conformational properties and biological activity. monash.edu A common method for N-methylation involves the use of protecting groups on the nitrogen, followed by alkylation and deprotection. For instance, N-tosyl protected amino acid esters can be N-methylated using methyl iodide. monash.edu The N-tosyl group enhances the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. However, this method can sometimes require harsh conditions for deprotection. monash.edu

Another approach is the base-mediated alkylation of N-nitrobenzenesulfonamides, which offers selectivity for N-methylation, even on a solid support. monash.edu The sulfonamide nitrogen is significantly more acidic than amide nitrogens, allowing for selective deprotonation and alkylation. monash.edu A widely used method for N-methylation of N-acyl and N-carbamoyl amino acids employs sodium hydride and methyl iodide. monash.edu

Esterification, particularly the formation of tert-butyl esters, is often a necessary step in the synthesis of tert-butyl-N-methylglycine. The Steglich esterification is a mild method suitable for sterically hindered alcohols and acid-labile substrates. organic-chemistry.org This reaction typically uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org The mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org

An alternative to traditional esterification is the use of transesterification. For example, tert-butyl glycinate (B8599266) can be synthesized by the acid-catalyzed reaction of glycine (B1666218) with ethyl tert-butyl ester. google.com

Stereochemical Control and Diastereoselectivity in Asymmetric Synthetic Routes

The control of stereochemistry is paramount in the synthesis of chiral molecules. In the context of glycine derivatives, which are achiral, the introduction of stereocenters through asymmetric reactions is a key challenge. Asymmetric alkylation of glycine enolates is a powerful method for creating quaternary amino acids. The use of chiral auxiliaries, such as those derived from cinchona alkaloids, can induce high enantioselectivity in phase-transfer catalyzed alkylations of glycine Schiff bases. mdpi.com For instance, the alkylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst can yield products with high enantiomeric excess. researchgate.net

The stereochemical outcome of these reactions is often dictated by the formation of a specific enolate geometry, which is influenced by the chiral auxiliary and reaction conditions. The enolate then reacts with an electrophile from the less sterically hindered face, leading to the observed stereoselectivity. bris.ac.uk

The Ellman auxiliary, tert-butanesulfinamide, is a widely used chiral auxiliary for the asymmetric synthesis of amines. harvard.edunih.gov Condensation of tert-butanesulfinamide with aldehydes or ketones forms N-tert-butanesulfinylimines, which can undergo diastereoselective nucleophilic additions. harvard.edunih.gov The tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine, leading to high diastereoselectivity. harvard.edu The auxiliary can then be easily cleaved to afford the chiral amine. harvard.edu

In the context of Michael additions involving glycine derivatives, chiral Ni(II) complexes of glycine Schiff bases have been shown to be effective in controlling diastereoselectivity. mdpi.com These reactions proceed through a metal-enolate intermediate where the chiral ligand environment dictates the facial selectivity of the addition to the Michael acceptor. mdpi.com

Identification and Mitigation of Side Reactions in Glycine Derivative Synthesis

Several side reactions can occur during the synthesis of glycine derivatives, leading to reduced yields and the formation of impurities. One common side reaction is racemization, particularly at the α-carbon of amino acid derivatives. bibliomed.org This can be promoted by strong bases or elevated temperatures, which facilitate the formation of a planar enolate intermediate. monash.edubibliomed.org The use of milder bases and lower reaction temperatures can help to mitigate racemization. monash.edu

Overactivation during peptide coupling can also lead to side reactions. bibliomed.org When the activating agent for the carboxylic acid is too powerful, it can lead to the formation of symmetrical anhydrides or azlactones. bibliomed.org The use of appropriate coupling reagents and careful control of reaction conditions can minimize overactivation.

In the synthesis of peptoids (N-substituted glycine oligomers), side reactions can occur at the N-terminus, particularly under basic conditions. nih.govjku.at For example, the use of bromoacetic acid for acylation can lead to unwanted alkylation of certain side chains. nih.gov Using chloroacetic acid, which has a poorer leaving group, can reduce this side reaction. nih.gov Protecting groups on side chain functionalities are also crucial to prevent cross-reactivity. nih.gov For instance, tert-butoxycarbonyl (Boc) and tert-butyl esters are commonly used to protect amino and carboxyl groups, respectively, and can be removed under acidic conditions. nih.gov

During the synthesis of N-alkyl amino acid esters via alcohol-based alkylation, intramolecular amide formation can occur, leading to cyclic products like 2-pyrrolidinones, especially with substrates like glutamic acid diethyl ester. nih.gov

Reaction Mechanisms of 1,3-Dipolar Cycloaddition Involving N-Methylglycine Derivatives

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org N-methylglycine (sarcosine) is a common precursor for the in situ generation of azomethine ylides, which are 1,3-dipoles. mdpi.comnih.govacs.org The reaction typically involves the condensation of N-methylglycine with a carbonyl compound, such as an aldehyde or isatin (B1672199), followed by decarboxylation to generate the azomethine ylide. mdpi.comnih.govacs.org

The mechanism of azomethine ylide formation has been studied computationally, revealing that the decarboxylation step is often rate-determining. mdpi.comresearchgate.net Once formed, the azomethine ylide can react with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition to form a pyrrolidine (B122466) ring. wikipedia.orgmdpi.comnih.gov

The regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition are governed by frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic effects. wikipedia.orgnih.gov The reaction can proceed through either an exo or endo transition state, leading to different diastereomers. The substitution pattern on both the azomethine ylide and the dipolarophile can influence the preferred transition state and, therefore, the diastereoselectivity of the reaction. nih.gov For example, in the reaction of an azomethine ylide derived from isatin and N-methylglycine with certain acrylonitriles, the diastereoselectivity was found to be highly dependent on the substituents on the phenyl ring of the acrylonitrile. nih.gov

Advanced Structural and Conformational Analysis in Research

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as a powerful lens to examine molecular properties at an atomic level, offering details that are often inaccessible through experimentation alone. For non-canonical amino acids like tert-butyl-N-methylglycine, these studies are crucial for understanding how their unique structures influence their function, particularly when incorporated into larger molecular systems.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for determining stable conformations and electronic properties. Research on metal complexes of N-substituted amino acids has utilized DFT to shed light on their geometry.

For instance, studies on aquacopper(II) bis(amino acid) complexes, including those with N-tert-butyl-N-methylglycine, have employed the B3LYP method, a specific DFT functional. nih.govloerting.at These calculations determined the vacuum structures of the complexes, and comparisons between these theoretical structures and experimental crystal structures revealed significant differences. nih.gov This suggests that crystal lattice packing effects have a considerable influence on the geometry of these complexes in the solid state. nih.govloerting.at

DFT calculations are also a standard tool for exploring the conformational landscapes of N-methylated amino acids in the gas phase. researchgate.net Such theoretical studies, often performed at high levels of theory, are vital for understanding the intrinsic properties of these molecules, like the importance of hydrogen bonding on their relative conformational stabilities. researchgate.net Furthermore, DFT has been applied to investigate the effect of amino acids on material properties, such as the corrosion inhibition of metals, by correlating molecular structure with inhibition efficiency. arabjchem.org

While DFT provides high accuracy, its computational cost can be prohibitive for large systems like proteins. Molecular Mechanics (MM) offers a more efficient alternative by using simplified, classical potential energy functions known as force fields. However, standard force fields often lack parameters for non-canonical amino acids.

Significant research has been dedicated to developing and optimizing force fields for these unique molecules. nih.govrsc.org A notable effort resulted in Forcefield_NCAA, a set of AMBER-compatible parameters for 147 non-canonical amino acids, including N-methylated variants like N-methylglycine. nih.govaiche.orgacs.org This development allows for the accurate simulation of peptides and proteins containing these modified residues, enabling researchers to understand how they affect structural properties and binding interactions. nih.govacs.org

In a more specific application, a molecular mechanics force field (designated FFW) was developed and reoptimized to model both anhydrous and aqua copper(II) complexes with various amino acids, including N-tert-butyl-N-methylglycine. nih.govloerting.at The force field was refined by fitting to both experimental crystal data and quantum chemical calculations. loerting.at The efficacy of the final FFW force field was demonstrated by its ability to accurately reproduce experimental crystal structures, showcasing the power of MM in simulating the flexible coordination geometries of metal complexes. nih.govloerting.at

FFW Force Field Efficacy for Copper(II) Amino Acidates loerting.at

ParameterTotal Root-Mean-Square Deviation
Bond Lengths0.018 Å
Valence Angles2.2°
Torsion Angles5.5°
Unit Cell Lengths0.395 Å

The development of Forcefield_NCAA involved the creation of a large library of AMBER ff03 compatible charge parameters for 147 non-canonical amino acids. nih.gov The charge parameter derivation was performed using the Restrained Electrostatic Potential (RESP) fitting approach. aiche.orgnih.gov This method involves fitting the atomic charges to reproduce the quantum mechanically calculated electrostatic potential surrounding the molecule, with calculations performed at the B3LYP/cc-pVTZ//HF/6-31G** level of theory. aiche.org The availability of these ab initio derived parameters is critical for enabling meaningful molecular dynamics simulations, facilitating applications in protein structure prediction and de novo protein design. nih.gov These force fields allow researchers to incorporate customized amino acids into simulations with precise control over electrostatic interactions, which is essential for drug discovery and design. nih.govacs.org

Spectroscopic and Diffraction Methodologies in Mechanistic and Structural Research

Experimental methods provide the ultimate validation for computational models and offer direct measurements of molecular structure and reaction dynamics. Spectroscopic and diffraction techniques are cornerstones of this experimental approach.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying chemical reactions in situ, providing both structural elucidation and quantitative data without the need for calibration. It is widely used for reaction and process monitoring to gain deep insights into reaction mechanisms and kinetics. magritek.com

A pertinent example is the study of the polymerization of N-phenoxycarbonyl N-substituted glycines, including methyl, ethyl, and butyl derivatives. acs.org In this research, ¹H NMR spectroscopy was used to monitor the progress of the polymerization reactions. The conversion of the monomer was calculated by tracking the intensity ratio of specific proton signals over time. acs.org For instance, the signal from the departing phenol (B47542) group was compared to the stable aromatic ring protons to quantify the reaction's progress. acs.org This technique also allowed for the detection and quantification of side products, providing a comprehensive kinetic profile of the reaction system. acs.org The ability to observe all components in the reaction mixture simultaneously makes NMR an invaluable tool for understanding complex reaction networks.

Diffraction methods are the definitive techniques for determining the three-dimensional arrangement of atoms in a molecule. Gas-phase electron diffraction is used to determine the structure of molecules free from intermolecular interactions, as has been done for related compounds like the methyl ester of glycine (B1666218). acs.org

For the solid state, X-ray crystallography provides precise coordinates of atoms within a crystal lattice. This technique was crucial in the study of copper(II) amino acidate complexes, where the experimental crystal structures were used as a benchmark to validate and refine the molecular mechanics force field. nih.govloerting.at In other research, single crystals of related N-substituted glycine derivatives, specifically N-phenoxycarbonyl-N-ethyl glycine and N-phenoxycarbonyl-N-butyl glycine, were successfully grown and analyzed. acs.org The crystallographic data provided their exact crystal systems and unit cell dimensions, offering unambiguous structural proof. acs.org Such data is fundamental for understanding solid-state packing and intermolecular interactions, which, as noted by DFT studies, can significantly alter molecular conformation compared to the gas phase.

Crystallographic Data for N-Phenoxycarbonyl N-Substituted Glycines acs.org

CompoundCrystal SystemUnit Cell Dimensions
N-Phenoxycarbonyl-N-ethyl glycineOrthorhombica = 10.724 Å, b = 13.257 Å, c = 16.076 Å, α = 90°, β = 90°, γ = 90°
N-Phenoxycarbonyl-N-butyl glycineMonoclinica = 5.236 Å, b = 10.590 Å, c = 12.076 Å, α = 90°, β = 100.3°, γ = 90°

Strategic Applications in Peptidomimetics and Biomolecular Design

Design and Synthesis of N-Alkylated Glycine (B1666218) Oligomers (Peptoids) as Peptide Mimetics

Peptoids, or oligomers of N-substituted glycines, are a significant class of peptide mimetics that leverage monomers like tert-butyl-N-methylglycine. pnas.orgnih.gov These synthetic polymers are of great interest in drug design and materials science due to their enhanced stability and structural diversity. nih.gov Unlike peptides, the side chain in a peptoid is attached to the backbone nitrogen atom rather than the alpha-carbon, a feature that imparts resistance to proteolytic degradation. nih.gov

The synthesis of peptoids is most commonly achieved via the "submonomer" method on a solid support. mdpi.com This process involves a two-step cycle:

Acylation: An activated haloacetic acid, such as bromoacetic acid, is coupled to the resin-bound amine. mdpi.com

Displacement: A primary amine is introduced, which displaces the halide and incorporates the desired side chain onto the backbone nitrogen. mdpi.com

To synthesize a simple polypeptoid like poly(N-methylglycine), or polysarcosine, N-methylglycine is the monomer. The use of this compound, where the carboxylic acid is protected as a tert-butyl ester, is advantageous in certain synthetic strategies, particularly in solution-phase synthesis or when specific reaction conditions are required. nih.gov The tert-butyl protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used to cleave the final peptoid from the resin. mdpi.comnih.gov This modular and efficient synthetic approach allows for the creation of large, chemically diverse libraries of novel molecules for drug discovery. pnas.orgresearchgate.net

Solution-phase synthesis, such as the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), also provides access to high-molecular-weight polypeptoids. acs.org The chemical structure of the N-alkyl substituents in the NNCA monomers has a direct effect on their polymerization reactivity. rsc.org

Incorporation of N-Methylglycine and its Derivatives as Non-Canonical Amino Acids in Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating peptidomimetics with improved pharmacokinetic properties. mdpi.com N-methylated amino acids, including N-methylglycine (sarcosine), are a key class of ncAAs used for this purpose. mdpi.comnih.govconicet.gov.ar The synthesis of peptides containing these modified residues often employs solid-phase peptide synthesis (SPPS) with Fmoc/tBu protocols, where the tert-butyl (tBu) group protects reactive side chains. nih.govunipd.it

When N-methylglycine, introduced using a protected monomer like this compound, is incorporated into a peptide chain, it imparts several significant structural changes:

Loss of Hydrogen Bond Donor: The N-methyl group replaces the amide proton, removing the ability of that specific backbone position to act as a hydrogen bond donor. This can disrupt or stabilize secondary structures like α-helices and β-sheets.

Altered Conformational Flexibility: The steric bulk of the methyl group on the nitrogen atom restricts rotation around the peptide bond, influencing the local conformation. researchgate.net

Cis/Trans Isomerism: N-alkylation is known to increase the propensity of the preceding peptide bond to adopt a cis conformation, which is typically a high-energy state for most amino acid residues (except proline). researchgate.net This can induce turns and specific folds in the peptide backbone.

These modifications are critical for designing peptides with enhanced stability, bioavailability, and receptor selectivity. mdpi.comresearchgate.net

Development of Cyclic Peptidomimetics with Defined Conformational Constraints

Cyclic peptides often exhibit superior metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. nih.govuzh.ch However, the cyclization of small linear peptides can be challenging. uzh.ch The incorporation of turn-inducing elements, such as glycine, D-amino acids, and N-alkylated amino acids, into the peptide backbone is a well-established strategy to promote and improve cyclization yields. uzh.chresearchgate.net

N-methylglycine, when incorporated into a linear peptide precursor, can act as a "hinge" or turn-inducing element. Its inherent conformational preferences help to pre-organize the linear peptide into a conformation that is amenable to efficient head-to-tail or side-chain cyclization. mdpi.com This conformational constraint reduces the entropic penalty associated with cyclization. biorxiv.org

The process involves synthesizing the linear peptide on a solid support using monomers like this compound, followed by cleavage from the resin and subsequent cyclization in solution. unipd.it The resulting cyclic peptidomimetics possess a more rigid and defined three-dimensional structure, which is crucial for high-affinity binding to biological targets. nih.gov Cyclic peptoids, which can be synthesized using head-to-tail cyclization of linear precursors, also show greater conformational homogeneity compared to their linear analogs. mdpi.com

Academic Research on Modulating Peptide Properties through N-Alkylation

Extensive academic research has demonstrated that N-alkylation, particularly N-methylation of the peptide backbone, is a potent tool for fine-tuning the properties of peptides. nih.govconicet.gov.ar By strategically replacing standard amino acids with their N-methylated versions, such as N-methylglycine, researchers can systematically alter the biological and physical characteristics of a peptide.

Key research findings on the effects of N-alkylation include:

Enhanced Enzymatic Stability: N-methylation of amide bonds can render peptides resistant to cleavage by proteases. nih.govconicet.gov.ar This modification disrupts the hydrogen-bonding network and backbone conformation typically recognized by these enzymes, thereby increasing the peptide's half-life in biological systems. nih.gov

Modulated Receptor Binding and Selectivity: The conformational constraints imposed by N-methylation can lock a peptide into a bioactive conformation, leading to improved binding affinity for its target receptor. Conversely, it can also decrease affinity by preventing the adoption of a required bound state. This allows for the fine-tuning of receptor selectivity; for example, N-methylation of a cyclic pentapeptide led to the development of Cilengitide, a drug with increased receptor selectivity. researchgate.net

Improved Membrane Permeability: By replacing amide N-H groups with N-CH3 groups, the number of hydrogen bond donors is reduced, which can decrease the desolvation penalty and improve the peptide's ability to cross cell membranes.

The table below summarizes research findings on how N-alkylation impacts various peptide properties.

PropertyEffect of N-Alkylation (e.g., with N-Methylglycine)Research FindingCitation
Enzymatic Stability Increased resistance to proteasesSubstitution with N-methyl amino acids enhanced stability in serum, increasing the percentage of remaining peptide after exposure. nih.gov
Conformational Flexibility Reduced backbone flexibility; promotes turn structuresN-methylation introduces conformational constraints and can induce β-turns, leading to more rigid compounds. researchgate.netuzh.ch
Receptor Selectivity Can be significantly improvedN-methylation of a synthetic integrin ligand (Cilengitide) improved its receptor selectivity due to reduced backbone flexibility. researchgate.net
Bioavailability Can be improvedPeptidomimetics with features like N-alkylation often offer improved bioavailability over parent peptides. unipd.it
Secondary Structure Disrupts or stabilizes α-helices and β-sheetsThe loss of the amide proton prevents its participation in stabilizing hydrogen bonds essential for these structures. biorxiv.org

Diverse Research Applications of Tert Butyl N Methylglycine and Its Derivatives

Role as Precursors in the Synthesis of Complex Organic Compounds

The tert-butyl ester of N-methylglycine serves as a crucial precursor in multi-step organic synthesis. The tert-butyl group acts as a protecting group for the carboxylic acid, which is valuable because it can be selectively removed under acidic conditions without affecting other sensitive parts of a molecule, such as peptide bonds. orgsyn.org This characteristic makes it a valuable intermediate for preparing peptides of glycine (B1666218). orgsyn.org

In the field of peptidomimetics, derivatives of N-methylglycine are fundamental units for the synthesis of polypeptoids. mdpi.comacs.org For instance, peptoid trimers containing bulky tert-butyl side chains have been successfully synthesized on a gram scale using solution-phase submonomer synthesis methods. acs.org Furthermore, N-methylglycine is a key component in 1,3-dipolar cycloaddition reactions for creating pyrrolidine-based frameworks and other N-heterocyclic structures. researchgate.net The tert-butyl ester functionality is frequently employed in these syntheses involving amino acid derivatives due to its protective nature. researchgate.net The synthesis of enantiopure 4-hydroxypipecolate derivatives, which are useful building blocks, also utilizes tert-butyl protected amino acid precursors like Boc-L-Asp-Ot-Bu. orgsyn.org

Precursor/Building BlockSynthetic MethodResulting Compound/FrameworkReference(s)
Glycine tert-butyl esterPeptide SynthesisGlycine-containing peptides orgsyn.org
tert-Butyl protected bromoacetateSubmonomer SynthesisPeptoid trimers with tert-butyl side chains acs.org
N-methylglycine1,3-Dipolar CycloadditionPyrrolidine-based N-heterocycles researchgate.net
N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl esterMulti-step SynthesisEnantiopure 4-hydroxypipecolate derivatives orgsyn.org
tert-Butyl ester-protected amino acidsUgi ReactionSequence-defined polypeptoids mdpi.com

Formation of Metal-Ligand Complexes for Coordination Chemistry Research

The field of coordination chemistry explores the formation of complexes between metal ions and ligands, which are molecules or ions that donate electrons to the metal center. nih.gov N-substituted amino acids, including derivatives of N-methylglycine, can act as ligands. The nitrogen and oxygen atoms in the amino acid structure can serve as donor atoms, forming chelate rings with a metal ion, which are particularly stable when they are 5- or 6-membered rings. nih.gov

While specific studies detailing metal complexes with tert-butyl-N-methylglycine as the sole ligand are not extensively documented in the provided results, the broader class of related molecules shows significant activity. For example, bulky di-tert-butyl substituted iminobenzoquinonato ligands form well-studied complexes with transition metals like cobalt, copper, and zinc. researchgate.net The steric bulk of the tert-butyl groups in these ligands can influence the coordination geometry and prevent oligomerization. researchgate.net Computational platforms are now being used to systematically explore the vast potential of metal-ligand combinations, allowing for the design of novel complexes with specific properties by assembling them from databases of ligands and metal centers. chemrxiv.org This approach could be used to predict the behavior of this compound as a ligand with various transition metals.

Ligand Type / DerivativeMetal Ion(s)Complex Characteristics / ApplicationReference(s)
Polydentate Ligands (General)VariousFormation of stable 5- and 6-membered chelate rings nih.gov
N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamineMn, Fe, Co, Ni, Cu, ZnRedox-active complexes with varied stoichiometries (ML, M2L, ML2) mdpi.com
4,6-di-tert-butyl-N-aryl(alkyl)-o-iminobenzoquinonato ligandsCo, CuCoordinatively unsaturated complexes, potential magnetic materials researchgate.net
Computationally assembled P,N-type ligandsPd, NiModeled intermediates for C-C cross-coupling reactions chemrxiv.org

Advanced Materials Science: Synthesis of Polymers and Supramolecular Assemblies

Derivatives of N-methylglycine are foundational monomers for creating a class of polymers known as polypeptoids. Polysarcosine, which is poly(N-methylglycine), is a well-known member of this family and is considered a promising biodegradable alternative to poly(ethylene glycol) (PEG) for biomedical applications. mdpi.com The synthesis of these polymers can be achieved through methods like the ring-opening polymerization of N-methylglycine-N-carboxyanhydride (Me-NCA). mdpi.com Researchers have developed controlled polymerization techniques that allow for the synthesis of well-defined block copolypeptoids, such as poly(N-methylglycine)-b-poly(N-butylglycine), by the sequential addition of different monomers. rsc.org

In supramolecular chemistry, N-methylglycine derivatives self-assemble into highly ordered nanostructures. Amphiphilic derivatives of N-methylglycine have been shown to form structures like nano- and microfibers, microtubules, and vesicles, depending on the molecular structure and pH. rsc.orgrsc.org For example, a conjugate of poly(sarcosine) and a helical peptide was found to self-assemble into curved sheets that subsequently roll into nanotubes with diameters of approximately 60 nm. oup.com This ability to form complex three-dimensional structures through non-covalent interactions is a key area of research in advanced materials. mdpi.com

Monomer / Building BlockMaterial TypeResulting Structure / PropertyReference(s)
N-methylglycine-N-carboxyanhydride (Me-NCA)Cyclic PolypeptoidCyclic poly(N-methylglycine) mdpi.com
N-methylglycine and N-butylglycine monomersBlock CopolypeptoidPoly(N-methylglycine)-b-poly(N-butylglycine) (PNMG-b-PNBG) rsc.org
Amphiphilic N-methyl glycine derivativesSupramolecular AssemblyNano/microfibers, microtubules, vesicles rsc.orgrsc.org
Poly(Sar) / Dodecapeptide ConjugateSupramolecular AssemblyNanotubes formed by rolling of self-assembled sheets oup.com
Poly(N-methylglycine)-b-poly(N-decylglycine)Block CopolypeptoidForms spherical micelles in solution mdpi.comlsu.edu

Application as Ionic Salts in Novel Device Architectures (e.g., Perovskite Solar Cells)

A significant and innovative application of N-methylglycine derivatives is in the field of photovoltaics, specifically in the development of high-performance perovskite solar cells (PSCs). osti.govpv-magazine.com Researchers have synthesized a novel C60-based ionic salt by reacting N-methylglycine, tert-butyl 4-formylbenzylcarbamate, and hydrochloric acid with C60 fullerene. osti.govpv-magazine.com The resulting salt, known as CPMAC, serves as an "electron shuttle" when used as an electron transport layer (ETL) in an inverted (p-i-n) device architecture. osti.gov

This CPMAC ionic salt layer addresses a key instability issue associated with the commonly used molecular C60 ETL. osti.gov The ionic nature of CPMAC strengthens the interface between the ETL and the perovskite layer, leading to an approximate threefold increase in interfacial toughness compared to standard C60. osti.govpv-magazine.com This improved interface enhances both the efficiency and the operational stability of the solar cells. Devices incorporating the CPMAC layer have achieved remarkable power conversion efficiencies (PCEs) of approximately 26%, with minimal degradation over extended periods of operation under 1-sun illumination at elevated temperatures. osti.govpv-magazine.com

Device ComponentMaterialFunctionPerformance ImpactReference(s)
Electron Transport Layer (ETL)Standard C60 (Control)Electron transportPCE of 25.5% osti.gov
Electron Transport Layer (ETL)CPMAC Ionic SaltElectron shuttle, interfacial strengtheningPCE of ~26.1%; Improved stability (91.5% of initial PCE after 2,200 hours) osti.govpv-magazine.com
Passivation Layer (General)Various Ionic SaltsDefect passivation, moisture barrierIncreased VOC, improved long-term stability nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for tert-butyl-N-methylglycine with high purity?

  • Methodological Answer : this compound can be synthesized via esterification or carbamate formation. For example, tert-butyl esters (e.g., N-(Diphenylmethylene)glycine tert-butyl ester) are synthesized under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) and purified via column chromatography with silica gel . Reaction progress is monitored using TLC, and purity is confirmed via HPLC (>98%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification) with mass spectrometry (MS) for molecular weight confirmation. For example, tert-butyl groups show characteristic peaks at δ 1.4 ppm in ¹H NMR . High-resolution MS (HRMS) can resolve isotopic patterns and validate molecular formulas .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products. Store samples in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C, and analyze aliquots at intervals (e.g., 0, 7, 14 days). Degradation kinetics can be modeled using Arrhenius equations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomerism or impurities. Use 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry. Cross-validate with X-ray crystallography for solid-state structures or DFT (density functional theory) calculations for electronic environments .

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

  • Methodological Answer : Use radiolabeled (e.g., ¹⁴C) this compound in in vitro assays to track metabolic pathways. For enzyme inhibition studies, perform kinetic assays (e.g., Michaelis-Menten plots) with LC-MS/MS quantification. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities prior to wet-lab validation .

Q. How can researchers address conflicting results in the reactivity of this compound under oxidative conditions?

  • Methodological Answer : Systematically vary oxidants (e.g., H₂O₂, KMnO₄) and monitor reaction intermediates using stopped-flow spectroscopy or in situ FTIR. Compare results with computational models (e.g., Gaussian for transition-state analysis) to identify mechanistic outliers. Replicate experiments under inert atmospheres to rule out ambient oxidation .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (log[inhibitor] vs. response). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, include ≥3 biological replicates and report 95% confidence intervals .

Q. How should researchers validate the purity of this compound batches for preclinical studies?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting: Perform elemental analysis (C, H, N), residual solvent testing (GC-MS), and endotoxin screening (LAL assay). Document batch-to-batch variability using coefficient of variation (CV) calculations .

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